(7R)-7-(4-carboxylatobutanamido)cephalosporanate
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Overview
Description
(7R)-7-(4-carboxylatobutanamido)cephalosporanate is dicarboxylate anion of (7R)-7-(4-carboxybutanamido)cephalosporanic acid. It is a dicarboxylic acid dianion and a cephalosporin carboxylic acid anion. It is a conjugate base of a (7R)-7-(4-carboxybutanamido)cephalosporanic acid.
Scientific Research Applications
Enzymatic Conversion in Antibiotic Production
One of the primary applications of (7R)-7-(4-carboxylatobutanamido)cephalosporanate is in the enzymatic conversion to 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the production of semi-synthetic cephalosporin antibiotics. This conversion process has been studied extensively using enzymes like cephalosporin acylase from different strains of Pseudomonas. Research has focused on improving the efficiency and productivity of these enzymes for large-scale production (Ishii et al., 1995), (Nikolov & Danielsson, 1994), (Ichikawa et al., 1981).
Biocatalysis in Pharmaceutical Manufacturing
The biocatalytic process for transforming cephalosporin C to 7-ACA, involving enzymes like D-amino acid oxidase (DAAO) and 7-β-(4-carboxybutanamido)cephalosporanic acid acylase, has been a focus due to its environmental friendliness and cost-effectiveness compared to chemical methods. This one-pot enzymatic process is a significant advancement in pharmaceutical manufacturing (Tan et al., 2018).
Enzyme Production and Genetic Modification
Studies have also been conducted on the high-level production and genetic modification of cephalosporin acylase for improved activity and stability. This includes research on the cloning of genes from various Pseudomonas strains and their expression in E. coli, as well as site-directed mutagenesis for enzyme optimization (Ishii et al., 1994), (Matsuda & Komatsu, 1985).
Evolution of Acylase Enzymes
Research has also explored the evolution and development of acylase enzymes with enhanced specificity and activity for cephalosporin C, which is pivotal in the industrial production of 7-ACA. This includes studies on error-prone PCR mutagenesis and molecular modeling for enzyme evolution (Pollegioni et al., 2005).
Novel Approaches to Antibiotic Modification
Additionally, there is research on the modification of cephalosporin antibiotics using derivatives of 7-aminodeacetoxycephalosporanic acid, which indicates potential novel approaches in antibiotic development (Kukolja et al., 1985).
properties
Product Name |
(7R)-7-(4-carboxylatobutanamido)cephalosporanate |
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Molecular Formula |
C15H16N2O8S-2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxylatobutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/p-2/t11-,14-/m1/s1 |
InChI Key |
IXUSDMGLUJZNFO-BXUZGUMPSA-L |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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